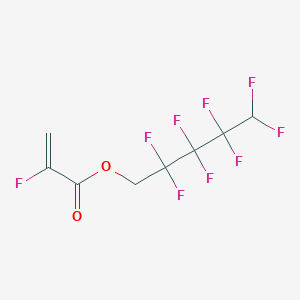

Clorhidrato de (trans-4-(aminometil)ciclohexil)carbamato de terc-butilo

Descripción general

Descripción

Mecanismo De Acción

Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride acts as an inhibitor of AChE, which is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). ACh is an important neurotransmitter in the central and peripheral nervous systems, and is involved in a variety of physiological processes. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride binds to the active site of AChE and prevents the breakdown of ACh, thus increasing the concentration of ACh in the synapse and resulting in an increase in ACh-mediated physiological processes.

Biochemical and Physiological Effects

The inhibition of AChE by tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride has several biochemical and physiological effects. It increases the concentration of ACh in the synapse, resulting in increased ACh-mediated processes such as muscle contraction, memory formation, learning, and synaptic plasticity. It also has anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in both water and ethanol. It is also relatively inexpensive and can be synthesized from readily available reagents. However, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride is toxic and must be handled with care. It should not be used in experiments involving human subjects or animals.

Direcciones Futuras

In the future, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride may be used to study the effects of AChE inhibition on various neurological diseases and disorders. It may also be used in the development of new drugs for the treatment of these diseases. Additionally, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride may be used to study the effects of AChE inhibition on cognitive processes such as learning and memory. Finally, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride may be used to study the effects of AChE inhibition on synaptic plasticity, a process that is important for the formation of new memories.

Aplicaciones Científicas De Investigación

Farmacocinética y Desarrollo de Medicamentos

Este compuesto juega un papel en la farmacocinética al afectar la lipofilia y la similitud con fármacos de los agentes farmacéuticos. Sus propiedades estructurales pueden influir en la solubilidad en agua de los fármacos, lo que es un factor importante en la química medicinal .

Ciencia de Materiales

En la ciencia de materiales, Clorhidrato de (trans-4-(aminometil)ciclohexil)carbamato de terc-butilo contribuye al desarrollo de nuevos materiales con propiedades específicas adaptadas para diversas aplicaciones .

Síntesis Química

El compuesto está involucrado en procesos de síntesis química, donde puede actuar como intermedio o reactivo para producir otros compuestos químicos con las propiedades deseadas .

Química Analítica

En química analítica, se puede utilizar como un estándar o compuesto de referencia durante el análisis cromatográfico para garantizar resultados precisos y confiables .

Propiedades

IUPAC Name |

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUAQDJHBEGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373206 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874823-37-7 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trans-4-(Boc-amino)-cyclohexanemethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.